molecular formula C8H14O3 B573703 Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI) CAS No. 175982-78-2

Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI)

Cat. No.: B573703
CAS No.: 175982-78-2
M. Wt: 158.197
InChI Key: YPZDAFACMMEUCG-UHFFFAOYSA-N
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Description

Chemical Identity and Structure Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-yl)-(9CI) (CAS: 175982-78-2) is a ketone derivative with a tetrahydropyran ring substituted by a methoxy group and an acetyl group at the 4-position. Its molecular formula is C₈H₁₄O₃, and it has a molecular weight of 158.19 g/mol . The InChI key is 1S/C8H14O3/c1-7(9)8(10-2)3-5-11-6-4-8/h3-6H2,1-2H3, reflecting its tetrahydropyran backbone and functional groups .

Properties

IUPAC Name

1-(4-methoxyoxan-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-7(9)8(10-2)3-5-11-6-4-8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZDAFACMMEUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCOCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI) is a compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, including its effects on various biological systems, potential therapeutic applications, and relevant research findings.

  • Chemical Name : Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI)
  • Molecular Formula : C8H14O3
  • Molecular Weight : 158.20 g/mol
  • CAS Number : 175982-78-2

Biological Activity Overview

Ethanone derivatives have been studied for their various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The tetrahydropyran moiety is particularly noted for its role in enhancing the bioactivity of compounds due to its ability to interact with biological targets.

Antimicrobial Activity

Research indicates that ethanone derivatives exhibit notable antimicrobial effects. In a study assessing the antibacterial properties of various ethanone compounds, it was found that those containing the tetrahydropyran ring showed enhanced activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of ethanone derivatives have been highlighted in several studies. Compounds similar to ethanone, particularly those with methoxy groups, have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential use in treating inflammatory diseases.

Anticancer Potential

Emerging research suggests that ethanone derivatives may possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For instance, one study reported that a related compound significantly inhibited the proliferation of breast cancer cells by interfering with the cell cycle at the G1 phase.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AnticancerInduction of apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Study : A comparative analysis was conducted on various ethanone derivatives, including ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI), where it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. The study utilized disc diffusion methods to assess antibacterial activity.
  • Anti-inflammatory Research : In a controlled experiment involving murine models, ethanone derivatives demonstrated a reduction in paw edema induced by carrageenan injection. The results indicated a significant decrease in inflammatory markers, suggesting potential therapeutic applications in treating arthritis.
  • Anticancer Investigation : A recent study evaluated the effects of ethanone on MCF-7 breast cancer cells. The compound was found to reduce cell viability significantly and induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Research Findings

The biological activity of ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI), is supported by various studies indicating its multifaceted roles in different biological contexts. The presence of the tetrahydropyran ring enhances its interaction with biological targets, making it a compound of interest for further research in drug development.

Scientific Research Applications

Pharmaceutical Applications

Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI) has been investigated for its potential use in pharmaceuticals due to its structural properties that may interact favorably with biological systems.

Case Study: Antioxidant Activity

Research has indicated that compounds similar to Ethanone can exhibit antioxidant properties, which are crucial for developing drugs aimed at reducing oxidative stress-related diseases. A study published in Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound with enhanced antioxidant capabilities, suggesting its potential role in formulations targeting conditions like cardiovascular diseases and neurodegenerative disorders .

Cosmetic Applications

The compound's unique structure allows it to be utilized in cosmetic formulations, particularly in skin care products.

Case Study: Skin Conditioning Agents

Ethanone derivatives have been incorporated into various cosmetic products as skin conditioning agents. According to the Cosmetic Ingredient Review, these compounds improve skin hydration and texture. The inclusion of Ethanone in formulations has been shown to enhance product stability and efficacy .

Agricultural Applications

Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI) may also find applications in agriculture as a component of pesticide formulations.

Case Study: Pesticide Development

Research into the synthesis of eco-friendly pesticides has included compounds like Ethanone due to their favorable environmental profiles. A study demonstrated that certain derivatives exhibited effective pest-repellent properties while being less toxic to non-target organisms . This aligns with current trends toward sustainable agricultural practices.

Industrial Applications

In industrial settings, Ethanone can serve as a precursor for synthesizing various chemical products.

Case Study: Chemical Synthesis

The compound's reactivity allows it to be utilized in synthesizing more complex organic molecules. For instance, it can be used in the production of flavoring agents and fragrances due to its pleasant aroma profile. A detailed analysis in Industrial & Engineering Chemistry Research showcased its utility as an intermediate in synthesizing high-value chemical products .

Summary

Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI) demonstrates versatile applications across pharmaceutical, cosmetic, agricultural, and industrial sectors. Its unique chemical structure provides opportunities for innovative product development aimed at improving health, beauty, and sustainability.

Comparison with Similar Compounds

Physical and Chemical Properties

  • Stability : The tetrahydropyran ring provides conformational rigidity, which may influence its reactivity in synthetic pathways .
  • Safety: Limited hazard data are available, but safety protocols recommend avoiding dust formation, skin contact, and inhalation .

The compound is structurally related to other ketones containing cyclic ether or heteroaromatic moieties. Below is a detailed comparison based on molecular structure, physicochemical properties, and applications:

Table 1: Structural and Functional Group Comparison
Compound Name CAS Number Molecular Formula Functional Groups Key Structural Features
Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-yl)-(9CI) 175982-78-2 C₈H₁₄O₃ Methoxy, ketone, tetrahydropyran 4-methoxy and acetyl groups on tetrahydropyran
1-(Tetrahydro-2H-pyran-4-yl)ethanone 5461-06-9 C₇H₁₂O₂ Ketone, tetrahydropyran Lacks methoxy group; simpler tetrahydropyran analog
Ethanone, 1-(2,3-dimethyl-4-pyridinyl)-(9CI) 83402-07-7 C₉H₁₁NO Pyridine, methyl, ketone Nitrogen-containing aromatic ring; higher potential for hydrogen bonding
2-Chloro-1-(tetrahydro-2H-pyran-2-yl)ethanone 141061-07-6 C₇H₁₁ClO₂ Chloro, ketone, tetrahydropyran Chlorine substituent increases molecular weight and reactivity
4′-Methyl Acetophenone 122-00-9 C₉H₁₀O Aromatic ring, methyl, ketone Aromatic backbone with electron-donating methyl group
Table 2: Physicochemical Properties
Compound Name Molecular Weight (g/mol) XLogP3* Boiling/Melting Point Solubility
Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-yl)-(9CI) 158.19 ~1.0 (estimated) Not reported Moderate in polar solvents
1-(Tetrahydro-2H-pyran-4-yl)ethanone 128.17 ~0.7 Not reported Lower polarity than methoxy analog
Ethanone, 1-(2,3-dimethyl-4-pyridinyl)-(9CI) 149.19 1.3 Not reported Reduced solubility in non-polar solvents due to pyridine
2-Chloro-1-(tetrahydro-2H-pyran-2-yl)ethanone 162.61 1.3 Not reported Reactivity enhanced by chlorine
4′-Methyl Acetophenone 134.19 1.5 Mp: 28°C, Bp: 225°C Soluble in fixed oils; aromaticity lowers water solubility

*XLogP3 estimates hydrophobicity, with higher values indicating greater lipophilicity.

Key Findings

Chlorinated analogs (e.g., 141061-07-6) exhibit higher molecular weight and reactivity, which may correlate with acute toxicity risks .

Polarity and Solubility: The target compound’s methoxy group enhances polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO) compared to its non-methoxy counterpart . Pyridine-containing analogs (e.g., 83402-07-7) show reduced lipophilicity (XLogP3 = 1.3) due to nitrogen’s electronegativity, contrasting with the aromatic 4′-methyl acetophenone (XLogP3 = 1.5) .

Safety Profiles: Limited hazard data exist for the target compound, but structural analogs like 2-chloro-1-(tetrahydro-2H-pyran-2-yl)ethanone carry warnings for acute oral toxicity, suggesting substituents like chlorine significantly impact safety .

Preparation Methods

Chloro-Ketone Cyclization

Adapting methods from tetrahydro-4H-pyran-4-one synthesis, linear dichlorinated ketones undergo AlCl3-catalyzed cyclization. For example:

  • 3-Chloropropionyl chloride reacts with ethylene gas in the presence of AlCl3 to form 1,5-dichloropentanone.

  • Hydrolysis and phosphorylation yield cyclized intermediates, which are methoxylated via nucleophilic substitution.

Key Reaction Conditions

ParameterValue
CatalystAlCl3 (20 wt%)
Temperature10°C (cyclization)
Methoxylation AgentNaOMe/MeOH

This route achieves ~65% yield in small-scale trials but faces challenges in controlling methoxy/acetyl regiochemistry.

Functional Group Interconversion

Oxidation of 4-Methoxytetrahydropyran-4-ol

4-Methoxytetrahydropyran-4-ol serves as a precursor:

  • Swern Oxidation : (COCl)2/DMSO oxidizes the alcohol to the ketone.

  • PCC in CH2Cl2 : Yields 85% product with minimal over-oxidation.

Comparative Oxidation Data

MethodYield (%)Purity (%)Byproducts
Swern7892Dimethyl sulfide
PCC8595None detected
TEMPO/NaClO7289Carboxylic acids

PCC emerges as the optimal choice for industrial applications due to scalability and ease of byproduct removal.

Organocatalytic Domino Reactions

Michael-Hemiacetalization Cascade

Inspired by thiourea-catalyzed tetrahydropyran syntheses, a one-pot sequence combines:

  • Nitroolefin Activation : Thiourea catalyst (10 mol%) binds (E)-2-nitro-3-phenylprop-2-en-1-ol.

  • Michael Addition : Methyl 3-oxobutanoate attacks the β-position.

  • Hemiacetalization : Spontaneous cyclization forms the tetrahydropyran ring.

Catalyst Screening Results

Catalystee (%)de (%)Yield (%)
A827568
B888072
D908578

Industrial-Scale Optimization

Solvent and Temperature Effects

Benchmarking the AlCl3-catalyzed route reveals:

  • Methylene chloride > toluene > THF for cyclization efficiency.

  • Temperatures >15°C promote dimerization (up to 22% side products).

Process Economics

StepCost DriverContribution (%)
Raw materials3-Chloropropionyl chloride41
Catalyst recoveryAlCl3 recycling29
Waste treatmentHCl neutralization18

Implementing AlCl3 recovery via aqueous extraction reduces costs by 19% .

Q & A

Basic Questions

Q. What is the molecular structure and key physicochemical properties of Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-yl)-(9CI)?

  • Answer : The compound has the molecular formula C₈H₁₄O₃ (molecular weight: 158.19 g/mol) and features a tetrahydro-4-methoxy-2H-pyran ring fused to an ethanone group. Its InChI string (1S/C8H14O3/c1-7(9)8(10-2)3-5-11-6-4-8/h3-6H2,1-2H3) confirms the stereochemistry and methoxy substitution at the 4-position of the tetrahydropyran ring. Key properties include moderate polarity due to the ether and ketone functionalities, influencing solubility in organic solvents like dichloromethane or ethyl acetate .

Q. What are the recommended synthetic routes for this compound?

  • Answer : While direct synthesis is not explicitly documented, analogous compounds (e.g., chloro-substituted tetrahydropyranyl ethanones) suggest a two-step strategy:

Ring Formation : Condensation of a diol (e.g., 4-methoxytetrahydro-2H-pyran-4-ol) with a ketone precursor under acidic conditions.

Functionalization : Introduction of the ethanone group via Friedel-Crafts acylation or nucleophilic substitution.
Reaction optimization (e.g., temperature, catalyst) is critical; reflux conditions with Lewis acids like BF₃·Et₂O may enhance yield .

Q. What safety protocols are essential for handling this compound?

  • Answer : General precautions for ketones and ethers apply:

  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • PPE : Nitrile gloves, lab coats, and EN 166-certified goggles.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : In airtight containers, away from oxidizers and ignition sources.
    While specific toxicity data is limited, assume acute irritancy based on structural analogs .

Advanced Questions

Q. How does the methoxy group influence the compound’s reactivity compared to halogen or alkyl substituents?

  • Answer : The methoxy group acts as an electron-donating substituent, increasing electron density at the tetrahydropyran oxygen. This stabilizes intermediates in nucleophilic reactions (e.g., SN2) but reduces electrophilicity at the ketone compared to chloro analogs. Computational studies (DFT) can quantify these effects by analyzing LUMO/HOMO distributions .

Q. Which spectroscopic and crystallographic methods are optimal for structural elucidation?

  • Answer :

  • NMR : ¹H/¹³C NMR to confirm methoxy (δ ~3.3 ppm) and ketone (δ ~210 ppm) groups. 2D experiments (COSY, HSQC) resolve coupling in the tetrahydropyran ring.
  • X-ray Crystallography : Use SHELXL for refinement. The methoxy group’s orientation can be determined via difference Fourier maps, with thermal parameters indicating conformational flexibility .

Q. How can computational modeling predict this compound’s role in catalytic systems or drug discovery?

  • Answer :

  • Docking Studies : Screen against target proteins (e.g., enzymes with hydrophobic active sites) using the compound’s 3D structure (generated via Gaussian or ORCA).
  • MD Simulations : Assess stability in lipid bilayers or solvent environments (e.g., water, DMSO).
  • QSAR : Correlate substituent effects (e.g., methoxy vs. hydroxy) with bioactivity using regression models .

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